![molecular formula C18H14O3 B13154072 2'H-Spiro[[1,3]dioxolane-2,7'-phenanthro[1,2-b]furan]](/img/structure/B13154072.png)
2'H-Spiro[[1,3]dioxolane-2,7'-phenanthro[1,2-b]furan]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’H-Spiro[[1,3]dioxolane-2,7’-phenanthro[1,2-b]furan] is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional architecture. The presence of both dioxolane and phenanthrofuran moieties within the same molecule makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’H-Spiro[[1,3]dioxolane-2,7’-phenanthro[1,2-b]furan] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable phenanthrofuran precursor with a dioxolane derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2’H-Spiro[[1,3]dioxolane-2,7’-phenanthro[1,2-b]furan] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the phenanthrofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for further studies and applications .
Scientific Research Applications
2’H-Spiro[[1,3]dioxolane-2,7’-phenanthro[1,2-b]furan] has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2’H-Spiro[[1,3]dioxolane-2,7’-phenanthro[1,2-b]furan] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Spiro[1,3-dioxolane-2,3’(2’H)-phenanthro[4,5-bcd]furan]
- Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene]
- Spiro[1,3-dioxolane-2,3’-indolin]-2’-one
Uniqueness
2’H-Spiro[[1,3]dioxolane-2,7’-phenanthro[1,2-b]furan] stands out due to its unique combination of dioxolane and phenanthrofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H14O3 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,7'-2H-naphtho[1,2-g][1]benzofuran] |
InChI |
InChI=1S/C18H14O3/c1-3-15-14-5-7-18(20-9-10-21-18)11-13(14)2-4-16(15)17-12(1)6-8-19-17/h1-7,11H,8-10H2 |
InChI Key |
OTSPCOOVBHHHSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C=CC3=C4C=CC5=CCOC5=C4C=CC3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



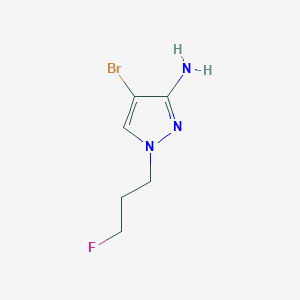
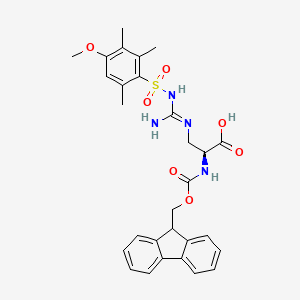
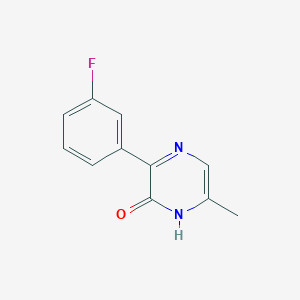
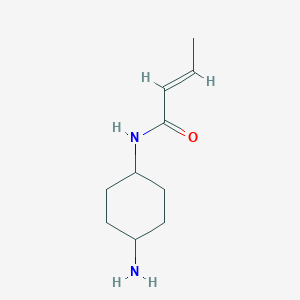
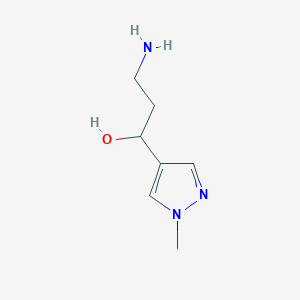
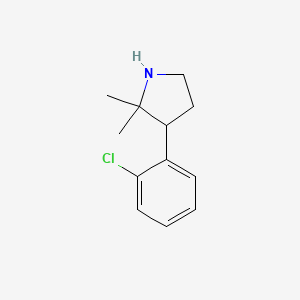
![Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13154028.png)
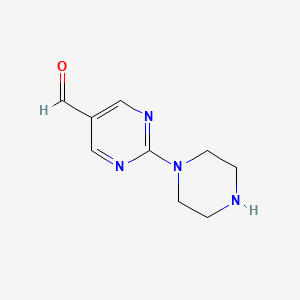
![2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile](/img/structure/B13154036.png)

![3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol](/img/structure/B13154041.png)
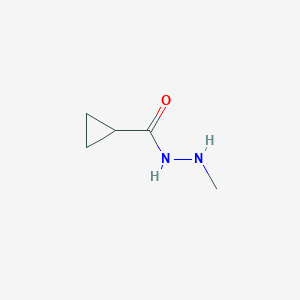
![3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13154044.png)
